Exceptional Yield in Enzyme-Catalyzed Synthesis of 1,8-Dioxacyclotetradecane-2,9-dione
1,8-Dioxacyclotetradecane-2,9-dione (DCL) is produced via lipase-catalyzed depolymerization of poly(ε-caprolactone) (PCL) with an exceptionally high yield of up to 97% in toluene at 40°C [1]. This high-yield, enzyme-driven synthesis contrasts sharply with many other macrocyclic monomers, which often require harsh, metal-based catalysts and result in lower yields [2]. For example, a closely related macrocyclic musk, ethylene dodecanedioate, is synthesized via a different route with yields that are typically not reported to exceed 90% [3].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Up to 97% yield |
| Comparator Or Baseline | Typical macrocyclic diester synthesis yields are often ≤90% (class-level baseline) |
| Quantified Difference | At least a 7 percentage-point advantage over the class baseline |
| Conditions | Lipase CA in water-containing toluene at 40°C |
Why This Matters
This high-yield, enzyme-mediated synthesis provides a robust, scalable, and environmentally friendly route to a pure monomer, reducing purification costs and improving process efficiency for polymer chemists.
- [1] Ebata, H., Toshima, K., & Matsumura, S. (2000). Lipase-catalyzed transformation of poly(epsilon-caprolactone) into cyclic dicaprolactone. Biomacromolecules, 1(4), 511–514. View Source
- [2] Kondo, R., Toshima, K., & Matsumura, S. (2002). Lipase-catalyzed selective transformation of polycaprolactone into cyclic dicaprolactone and its repolymerization in supercritical carbon dioxide. Macromolecular Chemistry and Physics, 203(12), 267–271. View Source
- [3] Scentspiracy. (n.d.). Musk C14 Zenolide (CAS 54982-83-1) – Premium Synthetic Macrocyclic Musk Ingredient for Perfumery. View Source
